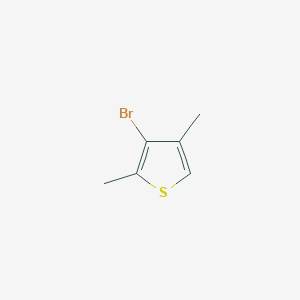

3-Bromo-2,4-dimethylthiophene

説明

Significance as a Versatile Organic Synthetic Intermediate

The primary significance of 3-Bromo-2,4-dimethylthiophene in chemical research lies in its role as a versatile organic synthetic intermediate. The presence of the bromine atom at the 3-position is key to its utility. This bromo group can act as a leaving group or participate in various cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

One of the most important applications of halo-substituted thiophenes is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions. researchgate.net These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. For instance, this compound can be coupled with various boronic acids (in Suzuki coupling) or organotin compounds (in Stille coupling) to attach new aryl, heteroaryl, or alkyl groups at the 3-position of the thiophene (B33073) ring. researchgate.netjcu.edu.au This capability allows chemists to use this compound as a foundational building block to construct highly substituted thiophene derivatives. researchgate.net The synthesis of such derivatives is crucial for developing novel materials and potential therapeutic agents. smolecule.com

The synthesis of this intermediate itself can be achieved through methods like the direct bromination of 2,4-dimethylthiophene (B109970) using reagents such as N-bromosuccinimide (NBS). smolecule.com The specific placement of the methyl groups at the 2- and 4-positions influences the regioselectivity of these reactions, directing functionalization to the desired position and preventing unwanted side reactions. This control is essential for the targeted synthesis of complex molecules.

Role of Substituted Thiophenes in Advanced Materials and Medicinal Chemistry

The reason this compound is a valuable intermediate is directly linked to the broad importance of substituted thiophenes in advanced materials and medicinal chemistry. ontosight.ainih.gov Thiophene-containing compounds are a cornerstone in the development of organic electronics due to their excellent electronic properties, chemical stability, and versatility. researchgate.netsemanticscholar.org

In Advanced Materials: Substituted thiophenes are essential building blocks for conducting polymers and organic semiconductors. nih.govnumberanalytics.com Polymers like polythiophenes exhibit high electrical conductivity and are used in applications such as:

Organic Field-Effect Transistors (OFETs): Thiophene-based materials are used as the active semiconductor layer in OFETs, which are critical components of flexible displays and electronic paper. nih.govsemanticscholar.org

Organic Photovoltaics (OPVs) / Solar Cells: The ability of thiophene derivatives to absorb light and transport charge makes them excellent donor materials in the active layer of organic solar cells. semanticscholar.orgrsc.org

Organic Light-Emitting Diodes (OLEDs): These compounds are utilized in the emitting layer of OLEDs, contributing to the development of energy-efficient lighting and displays. nih.govsemanticscholar.org

Sensors: The electronic properties of thiophene polymers can be modulated by external stimuli, making them suitable for chemical sensors and biosensors. numberanalytics.com

The specific substitution pattern on the thiophene ring allows for fine-tuning of the material's electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which in turn dictates the performance of the final device. rsc.orgmdpi.com

In Medicinal Chemistry: The thiophene ring is considered a "privileged scaffold," meaning it is a structural motif that appears in a wide range of biologically active compounds and approved drugs. nih.govrsc.org Its presence can enhance a molecule's therapeutic properties. Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including:

Anti-inflammatory nih.goveprajournals.com

Anticancer nih.gov

Antimicrobial eprajournals.com

Anticonvulsant nih.gov

Examples of successful drugs incorporating a thiophene ring include the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the anti-inflammatory drug Tiaprofenic acid. nih.govdergipark.org.tr The thiophene ring is often used as a bioisostere for a benzene (B151609) ring, offering similar size and aromaticity but with different electronic properties and metabolic profiles, which can lead to improved efficacy or reduced side effects. eprajournals.com By using intermediates like this compound, medicinal chemists can synthesize novel, highly substituted thiophene analogues to explore new structure-activity relationships and develop the next generation of therapeutic agents. rsc.orgorganic-chemistry.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-2,4-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-4-3-8-5(2)6(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAWMIOGPDVYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442719 | |

| Record name | 3-Bromo-2,4-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79485-96-4 | |

| Record name | 3-Bromo-2,4-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2,4 Dimethylthiophene and Analogues

Direct Electrophilic Aromatic Bromination Strategies

Direct bromination of 2,4-dimethylthiophene (B109970) is a common method for synthesizing 3-Bromo-2,4-dimethylthiophene. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-donating methyl groups at positions 2 and 4 activate the thiophene (B33073) ring, making it susceptible to attack by an electrophilic bromine source. smolecule.com However, the presence of two activating groups and two available positions for substitution (C3 and C5) necessitates careful control over the reaction to achieve the desired regioselectivity.

The regiochemical outcome of the bromination of 2,4-dimethylthiophene is highly dependent on the reaction conditions. The two primary products are this compound and 5-bromo-2,4-dimethylthiophene. The methyl groups at the 2- and 4-positions direct incoming electrophiles to the adjacent C3 and C5 positions.

Research indicates that steric hindrance plays a significant role in determining the major product. Bromination is reported to occur preferentially at the less sterically hindered C5 position. To favor the formation of the 3-bromo isomer, reaction conditions must be carefully optimized. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of catalysts. For instance, using solvents like dichloromethane (B109758) or carbon tetrachloride at controlled temperatures, such as 0°C, can influence the ratio of the isomers formed. smolecule.com Lewis acid catalysts may also be employed to enhance the efficiency and regioselectivity of the electrophilic bromination.

Table 1: Influence of Conditions on Regioselective Bromination of 2,4-Dimethylthiophene

| Condition Parameter | Variation | Observed Outcome/Rationale | Reference |

|---|---|---|---|

| Position | C5 vs. C3 | Bromination often favors the less sterically hindered C5 position. | |

| Temperature | Low Temperature (e.g., 0°C) | Can help control the reaction kinetics to favor one isomer over the other. | |

| Solvent | Dichloromethane, Carbon Tetrachloride | The polarity and nature of the solvent can influence the electrophilicity of the brominating agent and the stability of the reaction intermediates. | smolecule.com |

| Catalyst | Lewis Acids (e.g., Ferric Chloride) | Can enhance the electrophilicity of the bromine source, potentially altering the regiochemical outcome. |

The choice of the brominating agent is crucial in the synthesis of this compound. The most commonly used reagents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS). smolecule.com

N-Bromosuccinimide (NBS) is a versatile reagent for electrophilic bromination of activated aromatic rings. It is often preferred because it provides a low, constant concentration of bromine in the reaction mixture, which can help to minimize side reactions like polybromination. Reactions using NBS are typically conducted in solvents such as dichloromethane or acetonitrile. smolecule.comtcichemicals.com For instance, the reaction of 2,4-dimethylthiophene with NBS can yield this compound, often under mild conditions. smolecule.com In some cases, a radical initiator may be used in conjunction with NBS, although this is more common for benzylic brominations rather than aromatic substitutions. smolecule.com

Molecular Bromine (Br₂) is a powerful brominating agent that can also be used. However, its high reactivity can sometimes lead to a lack of selectivity and the formation of multiple brominated products. Therefore, its use requires careful control of stoichiometry and reaction temperature.

Table 2: Comparison of Common Brominating Agents

| Brominating Agent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dichloromethane or Acetonitrile, Room Temp or 0°C | Mild conditions, good selectivity, minimizes polybromination. | Can be less reactive than Br₂. | smolecule.comtcichemicals.com |

| Molecular Bromine (Br₂) | Chloroform or Dichloromethane, 0°C to Room Temp | High reactivity. | Can lead to over-bromination and lower selectivity. |

Optimization of Reaction Conditions for Regioselectivity

Indirect Synthesis via Derivatization of Precursor Thiophenes

Indirect synthetic routes offer alternative pathways to this compound, often by starting with a different brominated thiophene isomer or a polybrominated thiophene and then chemically modifying it to obtain the desired product.

Isomerization provides a method for converting a more readily available isomer into a less accessible one. For instance, in the synthesis of bromothiophenes, 2-bromothiophene (B119243) can be isomerized to 3-bromothiophene (B43185). google.com This process typically involves treating the starting isomer with a strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂), which promotes the rearrangement. google.com A similar strategy could theoretically be applied to brominated dimethylthiophenes. For example, if the synthesis of 5-bromo-2,4-dimethylthiophene is more straightforward, it could potentially be isomerized to the this compound target compound under specific catalytic or basic conditions. Catalytic isomerization using acidic zeolite molecular sieves has also been reported for the conversion of 2-bromothiophene to a mixture containing 3-bromothiophene. google.com

Another indirect approach involves the selective dehalogenation of polybrominated thiophenes. This method is particularly useful when the desired monobromo isomer is difficult to obtain directly with high purity. The synthesis of 3-bromothiophene can be achieved by the reduction of 2,3,5-tribromothiophene (B1329576). orgsyn.orgscispace.com In this process, the more reactive α-bromines at the C2 and C5 positions are selectively removed, leaving the β-bromine at the C3 position intact.

A common reagent for this selective debromination is zinc dust in acetic acid. scispace.com Refluxing 2,3,5-tribromothiophene with zinc dust and acetic acid has been shown to produce 3-bromothiophene in good yield and free from the 2-isomer. orgsyn.orgscispace.com This principle can be extended to substituted thiophenes. A suitably substituted polybrominated dimethylthiophene could serve as a precursor, which upon selective reduction, would yield this compound. For example, starting with 2,3,5-tribromo-4-methylthiophene (B150425) and performing a selective reduction could theoretically yield 3-bromo-4-methylthiophene (B1271868), a close analogue.

Isomerization Reactions of Bromothiophenes

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing brominated thiophenes, several greener methodologies are being explored. ect-journal.kz

One approach involves replacing hazardous solvents with more environmentally benign alternatives. For example, using ethanol (B145695) as a solvent instead of chlorinated hydrocarbons can significantly reduce the environmental impact of the synthesis. nih.gov Electrochemical synthesis represents another green benefit, often utilizing water-based processes and mild operating conditions, which can be more atom-efficient than conventional routes. ajrconline.org The electrochemical synthesis of 3-bromothiophene has been cited as an example of a process with clear environmental advantages over traditional methods. ajrconline.org

Furthermore, greener methods for electrophilic cyclization reactions to form halogenated thiophenes have been developed using sodium halides as the halogen source in ethanol, which avoids harsh solvents and cyclizing agents. nih.gov While not yet specifically documented for this compound, these green strategies, including the use of non-toxic reagents, environmentally friendly solvents, and energy-efficient reaction conditions (like microwave or ultrasound assistance), represent the future direction for the synthesis of this and other similar heterocyclic compounds. nih.govajrconline.org

Application of Ultrasound-Assisted Bromination

Ultrasound-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to shorter reaction times, milder conditions, and improved yields. In the context of bromination, ultrasound has been successfully employed for the preparation of bromoaryl compounds, which are significant intermediates in the synthesis of pharmaceuticals. researchgate.netrsc.org

One notable application involves the ultrasound-assisted bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. This method proved to be highly efficient, with reactions concluding within 30 minutes under mild conditions. rsc.org While this specific example does not involve this compound, it highlights the potential of ultrasound technology for the site-specific bromination of heterocyclic compounds. rsc.org

Research has also demonstrated the use of ultrasound in the bromination of other aromatic compounds. For instance, the sonication of a mixture of sodium bromide and aqueous hydrogen peroxide has been used for the benzylic bromination of toluenes. researchgate.net This method offers a high atomic yield for bromine and presents an environmentally conscious alternative to traditional brominating agents. researchgate.net The application of such ultrasound-assisted techniques to the synthesis of this compound could offer similar advantages in terms of efficiency and environmental impact.

Table 1: Ultrasound-Assisted Bromination of Indazoles This table is based on data for a related class of compounds and is for illustrative purposes.

| Starting Material | Brominating Agent | Solvent | Time (min) | Yield (%) |

| Indazole | DBDMH | Not specified | 30 | High |

Data sourced from a study on the ultrasound-assisted bromination of indazoles. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving product yields. researchgate.net This technology has been effectively applied to the synthesis of various heterocyclic compounds, including thiophene derivatives. jcu.edu.auorganic-chemistry.org

In the synthesis of thiophene-based ionic liquids, microwave irradiation was utilized for the S-alkylation of thiophenes, demonstrating the ability to achieve higher yields in shorter reaction times compared to conventional heating methods. conicet.gov.ar For instance, the microwave-assisted synthesis of certain cyclic imides resulted in significantly faster reactions and higher isolated yields. researchgate.net

Specifically for bromination reactions, microwave assistance has been shown to be superior to conventional methods. Microwave-assisted N-bromosuccinimide (NBS) radical bromination of N-protected p-toluidine (B81030) was found to be more efficient than traditional approaches. researchgate.net Furthermore, microwave heating has been employed in palladium-catalyzed cross-coupling reactions of brominated heterocycles, showcasing its utility in subsequent functionalization steps. For example, a Suzuki-Miyaura cross-coupling reaction involving a brominated heterocycle was heated to 70°C for 30-60 minutes in a microwave reactor.

While direct data on the microwave-assisted synthesis of this compound is not extensively detailed in the provided results, the successful application of this technology to similar bromination and thiophene functionalization reactions suggests its high potential for this specific transformation. jcu.edu.au

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Cyclic Imides This table illustrates the general advantages of microwave synthesis.

| Reaction Type | Heating Method | Reaction Time | Yield |

| Cyclic Imide Synthesis | Conventional | Hours | Moderate |

| Cyclic Imide Synthesis | Microwave | Minutes | High |

Data based on a comparative study of conventional and microwave-assisted synthesis. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 2,4 Dimethylthiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, provides powerful methods for the functionalization of 3-bromo-2,4-dimethylthiophene. These reactions are fundamental in constructing more complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. wikipedia.org This reaction is instrumental in synthesizing a variety of organic compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orglibretexts.org

Palladium catalysts are highly effective for the Suzuki-Miyaura coupling of this compound with aryl boronic acids. Common catalyst systems include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)). These reactions are typically carried out in a solvent mixture such as tetrahydrofuran (B95107) and water, with a base like sodium carbonate or potassium carbonate. The reaction proceeds through a catalytic cycle initiated by the oxidative addition of the C-Br bond to the Pd(0) complex. libretexts.org

For instance, the coupling of 3-bromothiophene (B43185) derivatives with various boronic acids in the presence of Pd(PPh₃)₄ and a base like potassium phosphate (B84403) (K₃PO₄) at elevated temperatures leads to the formation of both monosubstituted and disubstituted products. nih.gov

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of Thiophene (B33073) Derivatives

| Catalyst | Base | Solvent | Temperature | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | Not Specified | 90 °C | Monosubstituted | 33-40% | nih.gov |

| Pd(PPh₃)₄ | K₃PO₄ | Not Specified | 90 °C | Disubstituted | 31-46% | nih.gov |

Nickel-catalyzed Suzuki-Miyaura reactions have emerged as a cost-effective and highly reactive alternative to palladium-based systems. nih.govchemistryviews.org Nickel catalysts are particularly advantageous for coupling challenging substrates, such as deactivated aryl chlorides and sulfonates, often without the need for specialized ligands. chemistryviews.org The lower cost and high reactivity of nickel make it an attractive option for industrial applications. nih.gov

Recent advancements have demonstrated the effectiveness of nickel catalysts in cross-coupling reactions in more environmentally friendly solvents. nih.gov For example, the commercially available and air-stable precatalyst NiCl₂(PCy₃)₂ has been successfully used for the Suzuki-Miyaura coupling of aryl halides with aryl boronic acids in green solvents like 2-Me-THF and t-amyl alcohol, yielding biaryl products in good to excellent yields. nih.gov This methodology has proven effective for a range of substrates, including nitrogen-containing heterocycles like indole (B1671886) and pyridine, as well as 3-bromofuran. nih.gov

A study by Fan and Yang reported room-temperature Suzuki-Miyaura aryl-aryl cross-coupling using an air-stable Ni(II)-(σ-aryl) complex as a precatalyst. chemistryviews.org This system, in conjunction with phosphane ligands, efficiently coupled aryl sulfonates and halides with arylboronic acids in a toluene/water mixture with potassium carbonate as the base. chemistryviews.org

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Halides

| Substrate | Product Yield | Solvent | Reference |

|---|---|---|---|

| Indole derivative | Good | t-amyl alcohol / 2-Me-THF | nih.gov |

| Pyridine derivative | Good | t-amyl alcohol / 2-Me-THF | nih.gov |

The choice of ligand in a palladium-catalyzed Suzuki-Miyaura reaction is crucial as it significantly influences the catalyst's stability, activity, and the selectivity of the reaction. jcu.edu.au Electron-rich and bulky phosphine (B1218219) ligands are generally preferred as they enhance the efficiency of the coupling while suppressing undesirable side reactions. jcu.edu.au

For example, in the coupling of thiophene-based materials, using an electron-rich tris[tri(2-thienyl)phosphine]palladium(0) (Pd(PTh₃)₄) catalyst resulted in higher yields compared to the more traditional Pd(PPh₃)₄. jcu.edu.au The choice of ligand can also dictate chemoselectivity in substrates with multiple reactive sites. In a study on 3-bromo-4-trifloyl-thiophenes, Pd(PPh₃)₄ showed selectivity for the triflate group, whereas the bulkier Pd(tBu₃P)₂ favored reaction at the bromide. researchgate.net This is attributed to the different mechanistic pathways favored by the differently sized ligands. researchgate.net

The reaction conditions, including the solvent and base, also play a critical role. A highly active catalytic system for Suzuki-Miyaura coupling using water as a solvent has been reported, achieving yields of over 80% with the use of a specific commercially available ligand. jcu.edu.au

Table 3: Ligand-Dependent Selectivity in Suzuki-Miyaura Coupling of 3-Bromo-4-trifloyl-thiophenes

| Catalyst/Ligand | Reactivity Preference | Reference |

|---|---|---|

| Pd(PPh₃)₄ | Triflate | researchgate.net |

The Stille coupling reaction is another powerful palladium-catalyzed method for forming C-C bonds, utilizing organotin reagents. libretexts.org The reaction typically employs a palladium phosphine catalyst, such as Pd(PPh₃)₄, and is tolerant of a wide variety of functional groups. libretexts.orgsmolecule.com The mechanism involves oxidative addition of the organohalide to the palladium catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. libretexts.org Stille coupling has been used in the synthesis of complex thiophene-containing structures. jcu.edu.au For example, 3,4-ethylenedioxythiophene (B145204) (EDOT)-thiophene oligomers have been synthesized via Stille coupling, with yields ranging from 33% to 73%. jcu.edu.au

The Negishi coupling, first reported in 1977, utilizes organozinc reagents in a palladium- or nickel-catalyzed reaction with organohalides. organic-chemistry.org It was one of the first methods to allow for the preparation of unsymmetrical biaryls in good yields. organic-chemistry.org The reaction pathway involves the formation of a thienyllithium species via lithiation of a brominated thiophene, followed by transmetalation with a zinc salt (e.g., ZnCl₂) to generate the organozinc reagent, which then undergoes coupling with an aryl halide catalyzed by a palladium complex like Pd(PPh₃)₄. While effective, the Negishi coupling can be sensitive to water and oxygen. libretexts.org

The Heck coupling reaction is a palladium-catalyzed process that forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. While not as commonly reported for this compound specifically, related thiophene derivatives have been shown to undergo Heck-type reactions followed by intramolecular C-H arylation to yield fused ring systems. beilstein-journals.org

Direct arylation represents a more atom-economical approach by forming C-C bonds through the activation of a C-H bond, thus avoiding the pre-functionalization required in traditional cross-coupling reactions. researchgate.net Palladium-catalyzed direct arylation of 2,5-dimethylthiophene (B1293386) with aryl bromides has been shown to produce 3-arylthiophene derivatives in moderate to good yields. researchgate.net This method offers a more sustainable route to arylated thiophenes by generating only HX as a byproduct. researchgate.net Nickel-catalyzed direct C-H arylation of heteroarenes has also been developed, with Ni(OAc)₂/bipyridine systems showing efficiency. jcu.edu.au

Nickel-Catalyzed Systems and Efficiency

Stille Coupling and Negishi Coupling Pathways

Nucleophilic Substitution Reactions at the Bromine Center

Direct nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon of this compound is generally not favored. Halogenated thiophenes, much like other aryl halides, are typically unreactive towards nucleophilic attack unless the ring is activated by strong electron-withdrawing groups. smolecule.comscbt.com The electron-donating nature of the two methyl groups further deactivates the thiophene ring towards such substitutions.

However, nucleophilic substitution can be achieved under specific conditions, often involving metal catalysis. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the substitution of the bromine atom with nitrogen nucleophiles. In one study, the reaction of 3-bromo-4-methylthiophene (B1271868) with N-methylaniline, a reaction influenced by the relative positions of the methyl and bromo substituents, yielded the corresponding aminothiophene derivative. jcu.edu.au While direct data for this compound is limited in this specific context, the principles of palladium-catalyzed cyanation reactions on similar brominated thiophenes, which proceed in high yields, suggest a viable pathway for introducing carbon-based nucleophiles as well. jcu.edu.au

It is important to distinguish these catalyzed reactions from classical SNAr mechanisms. The reactivity is primarily dictated by the catalytic cycle of the transition metal rather than direct attack on the thiophene ring.

Organometallic Interconversions

A more common and synthetically useful pathway to functionalize this compound involves its conversion into organometallic intermediates. These intermediates can then react with a wide range of electrophiles.

Lithium-halogen exchange is a highly efficient method for converting this compound into its corresponding organolithium species, 2,4-dimethyl-3-thienyllithium. jcu.edu.auiss.it This reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like anhydrous tetrahydrofuran (THF) or diethyl ether, using an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). chemicalforums.comresearchgate.net

The reaction proceeds rapidly, with the thermodynamically more stable thienyllithium species being formed from the less stable alkyllithium. researchgate.net The resulting 2,4-dimethyl-3-thienyllithium is a powerful nucleophile and a key intermediate for introducing various functional groups at the 3-position of the thiophene ring. For example, it can be reacted with electrophiles such as aldehydes, ketones, or carbon dioxide to yield alcohols or carboxylic acids, respectively. jcu.edu.auresearchgate.net

One notable application is the preparation of bis(2,4-dimethyl-3-thienyl)ketone, which can be synthesized by reacting the lithiated intermediate with N,N-dimethylcarbamoyl chloride. jcu.edu.au Another example is the oxidative coupling of 2,5-dimethyl-3-thienyllithium using copper(II) chloride (CuCl₂) to form 2,2',5,5'-tetramethyl-3,3'-bithiophene in high yield. iss.it

| Reagent | Conditions | Product | Yield |

| n-Butyllithium | THF, -78 °C | 2,4-Dimethyl-3-thienyllithium | Not isolated |

| tert-Butyllithium | THF, -78 °C | 2,4-Dimethyl-3-thienyllithium | Not isolated |

This table summarizes the formation of the key organolithium intermediate.

Thienylzinc intermediates can be prepared from this compound, often via the corresponding organolithium species. Transmetalation of 2,4-dimethyl-3-thienyllithium with a zinc salt like zinc chloride (ZnCl₂) generates the more stable and less reactive thienylzinc species. This approach is a cornerstone of the Negishi coupling reaction.

Alternatively, direct insertion of activated zinc into the carbon-bromine bond can be achieved, sometimes facilitated by catalysts. A method for preparing functionalized thienylzinc compounds from chlorothiophenes using cobalt catalysis has been described, highlighting a potential route for bromo-analogs as well. researchgate.net These thienylzinc reagents are valuable in palladium-catalyzed cross-coupling reactions with various aryl, vinyl, or acyl halides, allowing for the construction of complex molecular architectures. researchgate.netethz.ch

For instance, the Kumada-type polymerization of the zinc analogue of 2-bromo-3-hexyl-5-thienyl zinc chloride, formed via a Grignard metathesis route, is a key step in the synthesis of regioregular poly(3-hexylthiophene), a widely studied conducting polymer. ethz.ch This demonstrates the utility of thienylzinc intermediates in materials science.

Lithium-Halogen Exchange Reactions (e.g., with n-Butyllithium)

Oxidation and Reduction Chemistry of the Thiophene Ring and Substituents

The reactivity of this compound in oxidation and reduction reactions is influenced by the aromatic thiophene ring, the bromine atom, and the two methyl substituents. The inherent aromaticity of the thiophene ring confers a degree of stability, though it does not preclude reactions at the sulfur heteroatom or its substituents under specific conditions. wikipedia.orgchemicalbook.com

Oxidation Chemistry

The oxidation of the thiophene core can proceed at the sulfur atom or, more destructively, at the carbon framework. While the thiophene ring is generally stable towards many oxidizing agents, the sulfur atom can be targeted to form S-oxides. pharmaguideline.com

Oxidation of the Sulfur Heteroatom: The sulfur atom in the thiophene ring is susceptible to oxidation, typically yielding thiophene S-oxides (sulfoxides) or thiophene S,S-dioxides (sulfones). wikipedia.orgresearchgate.net The reaction of thiophenes with potent oxidizing agents like trifluoroperacetic acid or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the corresponding sulfones. wikipedia.orgresearchgate.net The initial product is often the thiophene 1-oxide, which is a reactive diene that can undergo subsequent reactions like dimerization or further oxidation to the more stable 1,1-dioxide. wikipedia.orgresearchgate.net

Oxidation of Substituents and Ring-Opening: The alkyl side chains of thiophene derivatives can be oxidized to form carboxylic acids without affecting the aromatic ring under certain conditions. pharmaguideline.com However, exposure to harsh oxidizing conditions, such as heating with nitric acid, can lead to the oxidative cleavage of the thiophene ring itself, resulting in the formation of maleic and oxalic acids. pharmaguideline.com

The following table summarizes typical oxidation reactions relevant to substituted thiophenes.

| Reaction Type | Reagent(s) | Product(s) | Notes |

| S-Oxidation | m-CPBA, Dimethyldioxirane | Thiophene 1,1-dioxide | The sulfone is generally the major product. researchgate.net |

| S-Oxidation | Trifluoroperacetic acid | Thiophene 1-oxide and 1,1-dioxide | The S-oxide is an intermediate that can dimerize or be further oxidized. wikipedia.org |

| Side-Chain Oxidation | Standard oxidizing agents | Thienyl carboxylic acid | The methyl groups can be converted to carboxylic acid groups. pharmaguideline.com |

| Ring-Opening Oxidation | Hot Nitric Acid | Maleic acid, Oxalic acid | Occurs under harsh conditions, destroying the aromatic ring. pharmaguideline.com |

Reduction Chemistry

Reduction reactions involving this compound primarily focus on the reductive dehalogenation of the C-Br bond or the saturation of the thiophene ring.

Reductive Dehalogenation: The bromine atom can be selectively removed from the thiophene ring. A classical method for this transformation is the use of zinc dust in acetic acid. scispace.com This method has been shown to be effective for the dehalogenation of polybrominated thiophenes, sometimes with high selectivity. scispace.com The mechanism is believed to involve an electron transfer to the bromine atom, followed by the formation of a transient thienyl anion. iust.ac.ir Catalytic methods, such as using sodium borohydride (B1222165) in the presence of a palladium catalyst, are also employed for debromination. iust.ac.ir

Ring Reduction: While less common, the thiophene ring can be partially or fully reduced. researchgate.net Catalytic hydrogenation can saturate the ring to yield the corresponding tetrahydrothiophene (B86538) derivative, although this often requires forcing conditions due to the ring's aromatic stability.

The table below outlines key reduction reactions.

| Reaction Type | Reagent(s) | Product(s) | Notes |

| Dehalogenation | Zn / Acetic Acid | 2,4-dimethylthiophene (B109970) | A classic and effective method for removing bromine from the ring. scispace.com |

| Catalytic Dehalogenation | NaBH₄ / Pd(0) catalyst | 2,4-dimethylthiophene | Allows for selective reductive removal of halogens. iust.ac.ir |

| Ring Saturation | Catalytic Hydrogenation | 3-Bromo-2,4-dimethyltetrahydrothiophene | Requires specific catalysts and conditions to overcome aromaticity. researchgate.net |

Enolate Chemistry and Alkylation Strategies

While this compound itself lacks the functionality to directly form an enolate, the term "alkylation strategies" in this context refers to the broader set of reactions used to form new carbon-carbon bonds at the thiophene ring. These methods predominantly involve the creation of a nucleophilic carbon center on the thiophene ring, which can then react with various electrophiles. The carbon-bromine bond is a key functional handle for many of these transformations. jcu.edu.au

Formation of Organometallic Intermediates

The most common strategy for activating the thiophene ring for alkylation is through the formation of organometallic intermediates.

Lithium-Halogen Exchange: Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in a rapid lithium-halogen exchange. This reaction replaces the bromine atom with lithium, generating a highly reactive 3-lithio-2,4-dimethylthiophene intermediate. jcu.edu.au This thienyllithium species is a powerful nucleophile that can be used in subsequent reactions with a wide array of electrophiles. wikipedia.orgjcu.edu.au For instance, quenching the intermediate with an alkyl halide would result in an alkylated thiophene.

Grignard Reagent Formation: The corresponding Grignard reagent, 3-(magnesiobromo)-2,4-dimethylthiophene, can be prepared by reacting the starting bromothiophene with magnesium metal. jcu.edu.au Thienyl-Grignard reagents are also versatile nucleophiles, commonly employed in cross-coupling reactions. jcu.edu.au

Cross-Coupling Reactions

The C-Br bond in this compound is ideally suited for participation in palladium-catalyzed cross-coupling reactions, which are cornerstone methods in modern organic synthesis for forming C-C bonds. jcu.edu.au

Suzuki-Miyaura Coupling: This reaction involves coupling the bromothiophene with an organoboron compound (a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. It is a highly versatile and widely used method for synthesizing biaryl compounds or for introducing alkyl, vinyl, or aryl substituents onto the thiophene ring. jcu.edu.au

Stille Coupling: The Stille reaction couples the bromothiophene with an organostannane (organotin) reagent, catalyzed by palladium. This method is particularly useful for the synthesis of complex molecules and conjugated polymers containing thiophene units. jcu.edu.au

Kumada Coupling: This cross-coupling reaction utilizes a Grignard reagent (derived from the bromo-thiophene) and couples it with another organic halide, typically catalyzed by a nickel or palladium complex. jcu.edu.au

The following table summarizes key alkylation strategies for halo-thiophenes.

| Strategy | Reagents | Intermediate | Example Product Type |

| Lithium-Halogen Exchange | n-BuLi, then an electrophile (e.g., R-X, DMF) | Thienyllithium | Alkylated or functionalized thiophene |

| Grignard Formation | Mg, then an electrophile | Thienylmagnesium halide | Functionalized thiophene, substrate for Kumada coupling |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | - | Biaryl or substituted thiophene |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | - | Biaryl, vinyl-thiophene, or polymer |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2,4 Dimethylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing insights into the chemical environment of individual atoms. acs.org For substituted thiophenes, NMR is crucial for confirming substitution patterns and understanding electronic effects within the heterocyclic ring. acs.orgnih.govnih.gov

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of 3-Bromo-2,4-dimethylthiophene, the ¹H NMR spectrum is relatively simple due to the high degree of substitution. The key signals correspond to the two methyl groups and the single proton on the thiophene (B33073) ring.

The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromine atom and the sulfur heteroatom. The methyl groups at the 2- and 4-positions typically appear as singlets in the aliphatic region of the spectrum. The exact chemical shift values can vary slightly depending on the solvent used. illinois.edu

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C5-H | ~6.85 | Singlet |

| C2-CH₃ | ~2.34 | Singlet |

| C4-CH₃ | ~2.21 | Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the thiophene ring are particularly informative about the substitution pattern and the electronic influence of the bromine atom. nih.govoup.com

The carbon atom attached to the bromine (C3) is expected to be significantly shifted due to the halogen's electronegativity. The other ring carbons (C2, C4, and C5) and the methyl carbons also show characteristic chemical shifts. beilstein-journals.org

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~135.8 |

| C3 | ~107.9 |

| C4 | ~131.5 |

| C5 | ~127.5 |

| C2-CH₃ | ~15.3 |

| C4-CH₃ | ~14.5 |

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides significant data, two-dimensional (2D) NMR techniques are often employed to unambiguously assign proton and carbon signals and to determine the connectivity between atoms. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in this regard.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for gaining insights into its elemental composition and structure. bldpharm.comlcms.cz

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula of a compound. For this compound (C₆H₇BrS), HRMS can distinguish its mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). beilstein-journals.org

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M(⁷⁹Br)]⁺ | 189.94518 |

| [M(⁸¹Br)]⁺ | 191.94313 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for analyzing volatile compounds like this compound, allowing for both its identification and the assessment of its purity. lcms.cz

In a GC-MS analysis, the sample is first separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification. The fragmentation pattern of this compound would show the molecular ion peak and characteristic fragments resulting from the loss of a bromine atom, a methyl group, or other fragments of the thiophene ring. This analysis is also crucial for detecting and identifying any impurities or byproducts from its synthesis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectrum of absorption bands.

For a compound like this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its specific structural features: the thiophene ring, methyl groups, and the carbon-bromine bond.

Thiophene Ring Vibrations: The aromatic C=C bonds within the thiophene ring typically exhibit stretching vibrations in the region of 1600 cm⁻¹.

C-H Vibrations: The spectrum will also feature vibrations from the C-H bonds. Aromatic C-H stretches from the thiophene ring are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl (CH₃) groups appear just below 3000 cm⁻¹.

Methyl Group Bending: The methyl groups will also show characteristic bending (deformation) vibrations at lower frequencies.

C-Br Vibration: The carbon-bromine bond has a characteristic stretching vibration that is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹.

In the analysis of related substituted thiophenes, such as 4-bromo-2,5-dimethylthiophene-3-sulfonamide, specific IR absorption bands are used to confirm the presence of key functional groups. For instance, the sulfonamide group in this derivative is identified by its characteristic S=O stretching bands near 1350 cm⁻¹ and 1150 cm⁻¹. Similarly, for 3,4-bis(chloromethyl)-2,5-dimethylthiophene (B186555), the C=C bond of the thiophene ring is noted at 1600 cm⁻¹ and the C-Cl bond at 750 cm⁻¹.

The following table summarizes the expected IR absorption regions for the primary functional groups in this compound, based on data from analogous compounds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretch | > 3000 | |

| Aliphatic C-H (Methyl) | Stretch | < 3000 | |

| Thiophene C=C | Stretch | ~1600 | |

| C-Br | Stretch | 500 - 600 |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. When a beam of X-rays strikes a crystal, the atoms scatter the X-rays in a predictable pattern based on their arrangement. By analyzing this diffraction pattern, scientists can construct a three-dimensional model of the crystal lattice.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) is the most powerful variant of XRD, providing unambiguous determination of a molecule's three-dimensional structure with high precision. This technique requires a single, high-quality crystal and yields precise data on bond lengths, bond angles, and torsional angles, as well as the exact arrangement of molecules within the crystal lattice (crystal packing). uhu-ciqso.es

The general procedure involves mounting a suitable single crystal on a diffractometer. uomphysics.net The crystal is irradiated with monochromatic X-rays (often Mo-Kα radiation, λ = 0.71073 Å), and the resulting diffraction data is collected. uomphysics.net Software programs like SHELXS and SHELXL are then used to solve and refine the structure, yielding a detailed crystallographic model. uomphysics.net This model reveals not only the intramolecular geometry but also intermolecular interactions, such as hydrogen bonds or halogen bonds (e.g., Br···Br contacts), which dictate the crystal packing.

The table below presents typical crystallographic parameters obtained from SC-XRD analysis of a related substituted thiophene, 3,4-bis(chloromethyl)-2,5-dimethylthiophene.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.378(3) |

| b (Å) | 8.133(3) |

| c (Å) | 8.970(4) |

| α (°) | 82.870(4) |

| β (°) | 89.931(4) |

| γ (°) | 69.711(4) |

This detailed structural information is vital for understanding structure-property relationships and for the rational design of new materials with specific solid-state characteristics.

Applications of 3 Bromo 2,4 Dimethylthiophene in Complex Molecular Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

3-Bromo-2,4-dimethylthiophene is a key starting material in the synthesis of pharmaceutical intermediates, which are the molecular foundations for a range of therapeutic agents. smolecule.commyskinrecipes.com Its structure is particularly valuable for creating heterocyclic compounds, a class of molecules frequently found in drug candidates due to their ability to interact with biological targets. myskinrecipes.com The thiophene (B33073) core itself is a well-established scaffold in medicinal chemistry, and derivatives of this compound are explored for their potential biological activities. smolecule.com

The primary utility of this compound in this context is its role in synthesizing more elaborate thiophene-based heterocyclic systems. The bromo substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of new carbon-carbon bonds. smolecule.com This allows chemists to connect the 2,4-dimethylthiophene (B109970) unit to other aromatic or heterocyclic rings, building molecular complexity.

For instance, the compound can be used to create larger, fused ring systems or bi-heterocyclic structures, which are of significant interest in drug discovery. mdpi.com The synthesis of various thieno[2,3-b]thiophene (B1266192) derivatives, for example, starts from precursors that can be derived from functionalized thiophenes like this compound. mdpi.com These reactions facilitate the construction of a wide library of novel thiophene-containing molecules for biological screening.

Table 1: Selected Cross-Coupling Reactions Using Thiophene Precursors This table illustrates common cross-coupling reactions where brominated thiophenes like this compound are used as substrates to form more complex molecules.

| Reaction Type | Catalyst System (Typical) | Reactant Partner | Bond Formed | Relevance |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Heteroaryl Boronic Acid | C-C (Aryl-Thiophene) | Widely used for creating bi-aryl systems in medicinal chemistry. |

| Stille Coupling | Pd₂(dba)₃, Ligand | Organostannane (e.g., Tributylphenylstannane) | C-C (Aryl-Thiophene) | Effective for complex fragment coupling, though tin reagents have toxicity concerns. researchgate.net |

| Negishi Coupling | Pd(PPh₃)₄ | Organozinc Reagent | C-C (Aryl-Thiophene) | Offers a pathway for coupling after transmetallation from a lithiated intermediate. researchgate.net |

| Direct Arylation | Palladium Catalyst, Ligand | Aryl Bromide | C-C (Aryl-Thiophene) | An atom-economical method that activates a C-H bond on a partner molecule. researchgate.net |

A notable application of the dimethylthiophene scaffold is in the development of inhibitors for the Bromo and Extra-Terminal (BET) domain family of proteins (Brd2, Brd3, Brd4, and Brdt). nih.govacs.org These proteins are epigenetic readers that play a crucial role in regulating gene transcription and have been implicated in diseases like cancer and inflammation. nih.govstrath.ac.uk

Several potent BET bromodomain inhibitors in clinical development, such as I-BET762 and JQ1, are based on a triazolo-aryldiazepine scaffold, where the "aryl" group can be a dimethylthiophene moiety. nih.govacs.org In these structures, the dimethylthiophene ring forms a key part of the molecule that binds within the acetyl-lysine pocket of the BET bromodomains. nih.gov The synthesis of these complex inhibitors involves multistep pathways where a functionalized dimethylthiophene, accessible from precursors like this compound, is a critical component. The development of such targeted inhibitors highlights the importance of specific, substituted heterocycles in modern medicinal chemistry. strath.ac.uk

Building Block for Thiophene-Containing Heterocycles

Role in Agrochemical Development

Beyond pharmaceuticals, this compound also serves as an intermediate in the synthesis of agrochemicals. myskinrecipes.comguidechem.com The principles of its application are similar to those in medicinal chemistry: it acts as a versatile building block for constructing larger, biologically active molecules. myskinrecipes.com Thiophene-based compounds are utilized in the development of various pesticides, including herbicides, insecticides, and fungicides, due to their diverse biological effects. The ability to functionalize the 3-position of the 2,4-dimethylthiophene core allows for the systematic modification of a molecule's properties to optimize its efficacy and selectivity as an agrochemical agent.

Monomer and Building Block for Functional Materials

The electronic properties of the thiophene ring make this compound and its derivatives valuable components in materials science. smolecule.com They are used as monomers or building blocks for the creation of functional organic materials with specific electronic and optical characteristics. smolecule.comchemscene.com

This compound is a precursor for monomers used in the synthesis of conjugated polymers. smolecule.comjcu.edu.au These polymers, which feature a backbone of alternating single and double bonds, can conduct electricity and have found applications in organic electronics. researchgate.netkennesaw.edu Polythiophenes, in particular, are a major class of conductive polymers. jcu.edu.au

The synthesis of these polymers often involves metal-catalyzed polycondensation reactions, such as direct (hetero)arylation polymerization (DHAP), where halogenated monomers are coupled to form long polymer chains. researchgate.netrsc.orgnih.gov The bromine atom on this compound provides a reactive site for these polymerization reactions. smolecule.com The methyl groups on the thiophene ring can enhance the solubility of the resulting polymers, which is crucial for processing and fabricating devices. researchgate.net By carefully selecting the co-monomers to be polymerized with the dimethylthiophene unit, the electronic and physical properties of the final polymer can be tuned for specific applications. kennesaw.edu

The conjugated polymers and oligomers synthesized from this compound derivatives are key components in a variety of optoelectronic devices. jcu.edu.au These materials are investigated for use as the active layer in organic field-effect transistors (OFETs), organic photovoltaics (solar cells), and organic light-emitting diodes (OLEDs). smolecule.comjcu.edu.au The electronic structure of the dimethylthiophene unit contributes to the material's ability to transport charge carriers (electrons and holes) and to absorb or emit light. smolecule.com The unique substitution pattern of this compound allows for the creation of materials with tailored properties, making it a useful building block in the ongoing development of next-generation electronics and sensors. smolecule.comjcu.edu.au

Photoswitchable Systems (e.g., Dithienylethene Conjugates)

This compound serves as a crucial building block in the synthesis of sophisticated photoswitchable molecules, particularly dithienylethene-based systems. These molecules are of significant interest due to their ability to undergo reversible isomerization between two distinct forms—an open-ring and a closed-ring isomer—upon exposure to different wavelengths of light. This photochromic behavior allows for the modulation of their physical and chemical properties, such as absorption spectra, refractive indices, and electrochemical potentials, making them suitable for applications like optical data storage and molecular switches.

The synthesis of these photoswitchable systems often involves the strategic introduction of the this compound moiety. The bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. For instance, in the creation of non-symmetric diarylethenes, 2,5-dimethylthiophene (B1293386) is first brominated to form 4-bromo-2,5-dimethylthiophene. chemrxiv.org This intermediate can then undergo a halogen-lithium exchange followed by reaction with a boronic acid to facilitate a Suzuki-Miyaura cross-coupling reaction. chemrxiv.org This methodology allows for the precise assembly of the two different aryl units and the central cyclopentene (B43876) core, leading to the desired non-symmetric photoswitch. chemrxiv.org

An example of a synthetic route involves the bromination of 2,4-dimethylthiophene to introduce the necessary functionality for building the photochromic framework. worktribe.com Subsequent lithiation and reaction with hexafluorocyclopentene can yield a key intermediate. worktribe.com This intermediate can then be coupled with other components, such as a naphthopyran derivative, to afford a symmetrical triphotochrome system. worktribe.com The investigation of these synthesized systems by UV-Vis and NMR spectroscopy confirms their photochromic behavior, demonstrating the reversible cyclization and ring-opening of the diarylethene and naphthopyran units upon irradiation with specific wavelengths of light. worktribe.com

The table below summarizes the key reactants and intermediates in the synthesis of a dithienylethene-based photoswitchable system.

| Reactant/Intermediate | Role in Synthesis | Reference |

| 2,4-Dimethylthiophene | Starting material | dcu.ie |

| Bromine | Brominating agent to introduce reactive handle | worktribe.comdcu.ie |

| This compound | Key intermediate with bromine at the 3-position | dcu.ie |

| n-Butyllithium | Used for lithiation to create a nucleophilic center | worktribe.comdcu.ie |

| Hexafluorocyclopentene | Provides the central photoswitchable core | worktribe.com |

| Naphthopyran derivative | Another photochromic unit for creating hybrid systems | worktribe.com |

Catalyst Ligand Precursor in Homogeneous Catalysis Research

In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, the design of ligands is paramount to controlling the activity and selectivity of the metal catalyst. This compound and its derivatives have emerged as valuable precursors for the synthesis of specialized phosphine (B1218219) ligands. These ligands, when coordinated to transition metals, can create highly effective and selective catalysts for a variety of organic transformations.

Phosphine ligands are known to influence the electronic and steric properties of metal complexes, thereby fine-tuning their catalytic performance. tcichemicals.com The thiophene moiety, particularly when substituted with electron-donating methyl groups, can impart unique electronic characteristics to the resulting phosphine ligand.

A notable application is in the synthesis of chiral biheteroaromatic phosphine ligands. For example, enantiomerically pure 2,2',5,5'-tetramethyl-4,4'-bis(diphenylphosphino)-3,3'-bithiophene (tetraMe-BITIOP) has been synthesized starting from 2,5-dimethylthiophene. researchgate.net The synthesis involves the oxidative coupling of 2,5-dimethyl-3-thienyllithium, which is derived from 3-bromo-2,5-dimethylthiophene. researchgate.net The resulting bithiophene backbone is then further functionalized to introduce the phosphine groups. researchgate.net The ruthenium (II) and rhodium (I) complexes of this electron-rich diphosphine have demonstrated excellent enantioselectivity in homogeneous hydrogenation reactions of various substrates. researchgate.net

Furthermore, novel chiral phosphine oxides based on a bithiophene framework have been synthesized from 2,5-dimethylthiophene. iss.itresearchgate.net The synthetic route involves the bromination of the starting material, followed by oxidative coupling and subsequent reactions to introduce the phosphine oxide groups. iss.itresearchgate.net These phosphine oxides have been successfully employed as organocatalysts in stereoselective reactions, such as the allylation of aldehydes and direct aldol (B89426) reactions, demonstrating the positive influence of the electron-donating substituents on their catalytic efficiency. iss.itresearchgate.net

The following table outlines the progression from this compound derivatives to effective catalyst ligands.

| Precursor/Ligand | Synthetic Steps | Application in Catalysis | Reference |

| 3-Bromo-2,5-dimethylthiophene | Transmetallation to form 2,5-dimethyl-3-thienyllithium, followed by oxidative coupling and phosphination. | Precursor to the chiral ligand tetraMe-BITIOP used in Ru(II) and Rh(I) catalyzed homogeneous hydrogenation. | researchgate.net |

| 2,5-Dimethylthiophene | Bromination, oxidative coupling, and subsequent functionalization. | Precursor to novel chiral phosphine oxides used as organocatalysts in stereoselective allylation and aldol reactions. | iss.itresearchgate.net |

Computational and Theoretical Investigations of 3 Bromo 2,4 Dimethylthiophene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for analyzing the electronic structure of organic molecules. For 3-Bromo-2,4-dimethylthiophene, such calculations would provide insights into its molecular orbitals (HOMO and LUMO), electron density distribution, and electrostatic potential. This information is crucial for understanding the molecule's intrinsic reactivity and stability. While specific studies on this compound are scarce, the electronic properties can be inferred from related structures. The bromine atom and methyl groups are known to influence the electronic landscape of the thiophene (B33073) ring through inductive and hyperconjugation effects, respectively.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a lens to view the dynamic behavior of this compound. These computational techniques can predict the molecule's preferred conformations, vibrational frequencies, and behavior in different solvent environments. Although no specific molecular dynamics studies on this compound have been found, this method would be invaluable for understanding its intermolecular interactions and its conformational flexibility, which can impact its reactivity and physical properties.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve modeling its behavior in various chemical transformations. For instance, in reactions involving organometallic reagents like n-butyllithium, computational studies could help rationalize the formation of different products. It has been noted that the reaction of this compound with n-butyllithium can lead to rearranged products, and computational analysis could provide the energy profiles of the reaction pathways, including transition states and intermediates, to explain such outcomes.

Prediction of Reactivity and Selectivity Parameters

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of 3-Bromo-2,4-dimethylthiophene exist, future research will likely focus on developing more sustainable and efficient synthetic pathways. smolecule.com Current methods often rely on direct bromination of 2,4-dimethylthiophene (B109970) using reagents like N-bromosuccinimide (NBS) or molecular bromine. smolecule.com Future investigations could explore greener alternatives to traditional brominating agents and solvents, minimizing waste and environmental impact.

One promising avenue is the exploration of catalytic systems that enable highly selective bromination with minimal by-product formation. For instance, the use of innovative catalysts could allow for lower reaction temperatures and reduced reaction times, contributing to more energy-efficient processes. google.com Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, could significantly streamline the production of this compound and its derivatives. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Bromination | Higher selectivity, reduced waste, milder reaction conditions. | Development of novel, recyclable catalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction parameters. |

| Biocatalysis | Environmentally friendly, high specificity. | Identification and engineering of suitable enzymes. |

| One-Pot Syntheses | Increased efficiency, reduced purification steps. | Design of multi-step reaction sequences. nih.gov |

Exploration of New Catalytic Applications

The inherent electronic properties of the this compound scaffold make it an attractive candidate for the development of novel catalysts. The bromine atom can act as a leaving group in various cross-coupling reactions, enabling the introduction of a wide array of functional groups. smolecule.com This versatility opens the door to creating a library of thiophene-based ligands for transition metal catalysis.

Future research could focus on synthesizing chiral derivatives of this compound to be used as ligands in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals. iss.it Additionally, the ability of the thiophene (B33073) ring to coordinate with metal ions suggests potential applications in designing catalysts for a range of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. smolecule.com The development of phosphine (B1218219) oxide derivatives of thiophenes has already shown promise in organocatalysis, and this is an area ripe for further exploration with this compound. iss.it

Design of Advanced Materials with Tunable Properties

Thiophene-containing molecules are well-known for their applications in materials science, particularly in the field of organic electronics. smolecule.com The unique substitution pattern of this compound provides a platform for designing advanced materials with precisely controlled electronic and optical properties. smolecule.com

Future research is expected to leverage this compound as a building block for the synthesis of:

Conductive Polymers: By polymerizing derivatives of this compound, researchers can create novel conductive polymers with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The properties of these polymers could be fine-tuned by modifying the substituents on the thiophene ring.

Photochromic Materials: The incorporation of this compound into diarylethene structures and other photoresponsive systems could lead to the development of new materials for optical data storage, smart windows, and molecular switches. researchgate.net

Liquid Crystals: The rigid, aromatic core of the thiophene ring makes it a suitable component for the design of novel liquid crystalline materials with unique phase behaviors and electro-optical properties.

Biological and Medicinal Chemistry Applications Beyond Current Scope

Thiophene derivatives have a long history of being explored for their medicinal properties, including anticancer and anti-inflammatory activities. smolecule.com While specific research on the biological activities of this compound is still emerging, its structure presents a promising starting point for the design of new therapeutic agents. smolecule.com

Future research in this area will likely involve:

Screening for Novel Bioactivities: Systematic screening of this compound and its derivatives against a wide range of biological targets could uncover new therapeutic applications. Areas of interest could include antimicrobial, antiviral, and neuroprotective activities. smolecule.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for therapeutic effects. This knowledge can then be used to design more potent and selective drug candidates.

Target Identification and Mechanism of Action Studies: For any identified bioactive derivatives, it will be crucial to determine their molecular targets and elucidate their mechanism of action. This will provide a deeper understanding of their therapeutic potential and guide further drug development efforts.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to chemistry to accelerate discovery and innovation. eurekalert.orgresearchgate.net For a molecule like this compound, these computational tools can play a significant role in several areas.

Future research directions integrating AI and ML include:

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of reactions involving this compound. eurekalert.orgmi-6.co.jp This can help chemists to more efficiently design synthetic routes and avoid unproductive experiments.

Optimizing Reaction Conditions: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and minimizing by-products. ijsea.com

Designing Novel Derivatives: Generative AI models can be employed to design new derivatives of this compound with desired properties, such as specific biological activities or material characteristics. These in silico designs can then be prioritized for synthesis and experimental validation. engineering.org.cn

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound in the years to come. eurekalert.orgijsea.com

Q & A

Basic: What are the most effective synthetic methods for preparing 3-Bromo-2,4-dimethylthiophene, and what reaction conditions optimize yield and purity?

Answer:

The synthesis typically involves bromination of 2,4-dimethylthiophene. Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) ensures regioselectivity at the 3-position. For example, bromination of thiophene derivatives under anhydrous conditions in carbon disulfide with stannic chloride (SnCl₄) as a catalyst has achieved moderate yields (~29%) . Optimize temperature (e.g., 0–5°C for controlled reactivity) and stoichiometry (1.1–1.3 eq Br₂). Purification via column chromatography (petroleum ether:ethyl acetate, 3:1) enhances purity (>95%) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

- ¹H NMR (acetone-d₆): Methyl groups at δ ~2.2–2.4 ppm (singlets for C2 and C4 methyl), aromatic protons at δ ~6.7–7.3 ppm (split due to bromine’s deshielding effect).

- ¹³C NMR: Thiophene carbons at δ ~125–140 ppm; C-Br at δ ~110 ppm.

- HRMS (MALDI): Exact mass matching calculated [M+H]⁺ (e.g., observed 422.9553 vs. calculated 422.9548 for similar brominated thiophenes) .

- IR: C-Br stretch at ~500–600 cm⁻¹.

Advanced: How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings?

Answer:

- Catalyst System: Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids in THF/H₂O (3:1).

- Conditions: Base (K₂CO₃ or Cs₂CO₃), 80–100°C, inert atmosphere (N₂/Ar).

- Monitoring: Track reaction progress via TLC (hexane:ethyl acetate) and confirm product formation via ¹H NMR (disappearance of C-Br signals).

- Example: Coupling with phenylboronic acid yields biaryl derivatives. Isolate via flash chromatography and characterize via HRMS .

Advanced: What strategies are effective for resolving contradictions in reported reactivity or stability data of this compound derivatives?

Answer:

- Controlled Replicates: Standardize solvents, temperatures, and catalyst batches to minimize variability.

- Kinetic Studies: Monitor reaction progress at intervals (e.g., 0, 2, 6, 12 hrs) to identify rate-limiting steps.

- Computational Modeling: Use DFT calculations to compare electronic effects (e.g., bromine’s electron-withdrawing vs. methyl’s electron-donating impact).

- Degradation Analysis: Test stability under varying pH, humidity, and light exposure. Use GC-MS to detect decomposition products (e.g., dehydrobromination) .

Advanced: What methodologies are recommended for studying the electronic effects of bromine and methyl substituents on the thiophene ring's reactivity?

Answer:

- Hammett Analysis: Measure substituent constants (σ) via cyclic voltammetry to quantify electronic contributions.

- DFT Calculations: Compute HOMO/LUMO energies (e.g., bromine lowers HOMO, methyl raises it) to predict nucleophilic/electrophilic sites.

- Comparative Studies: Synthesize analogs (e.g., 3-chloro-2,4-dimethylthiophene) and compare reaction rates in SNAr or C-H activation pathways .

Basic: What are the key stability considerations for storing and handling this compound, and how can degradation be minimized?

Answer:

- Storage: Under inert gas (Ar) at –20°C in amber vials to prevent oxidation and photodegradation.

- Handling: Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions.

- Purity Checks: Regular NMR analysis to detect impurities (e.g., δ ~5.5 ppm for dehydrobrominated byproducts).

- Stability Tests: Accelerated aging studies (40°C/75% RH for 7 days) to assess shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。